molecular formula C19H26N6O3S B10999087 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10999087
M. Wt: 418.5 g/mol
InChI Key: IIQAGEXIAWOTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide core substituted with two distinct moieties: a 1,2-thiazolidin-1,1-dioxide group attached to a para-substituted phenyl ring and a tetrazole-containing cyclohexylmethyl group. The tetrazole ring, a bioisostere for carboxylic acids, improves solubility and bioavailability while resisting enzymatic degradation .

Properties

Molecular Formula

C19H26N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H26N6O3S/c26-18(13-19(9-2-1-3-10-19)14-24-15-20-22-23-24)21-16-5-7-17(8-6-16)25-11-4-12-29(25,27)28/h5-8,15H,1-4,9-14H2,(H,21,26)

InChI Key

IIQAGEXIAWOTGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Thiazolidine Ring Formation

The thiazolidine moiety is synthesized via cyclocondensation of cysteamine derivatives with aldehydes. For the 1,1-dioxido variant, post-cyclization oxidation is critical:

Step 1 : Reaction of 4-aminothiophenol with chloroacetic acid yields 2-(4-aminophenyl)thiazolidin-4-one.
Step 2 : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thiazolidine ring to its 1,1-dioxide form.

Optimization Note : Excessive H₂O₂ concentrations lead to over-oxidation; optimal conditions use 30% H₂O₂ at 60°C for 6 hours (yield: 85–92%).

Preparation of the Tetrazole-Cyclohexylacetamide Unit

Tetrazole Ring Synthesis

The tetrazole group is introduced via [2+3] cycloaddition between nitriles and sodium azide (NaN₃). For the cyclohexylmethyltetrazole subunit:

Step 1 : Cyclohexanecarbonitrile is treated with NaN₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 hours, yielding 1-(cyclohexylmethyl)-1H-tetrazole.

Step 2 : Alkylation of the tetrazole nitrogen is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃), producing 1-(1H-tetrazol-1-ylmethyl)cyclohexane.

Acetamide Functionalization

Step 1 : Bromoacetylation of the cyclohexyltetrazole intermediate with bromoacetyl bromide in dichloromethane (DCM) forms 2-bromo-N-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide.
Step 2 : Nucleophilic displacement of bromide with ammonia (NH₃) in ethanol yields the primary acetamide derivative.

Final Coupling and Assembly

Amide Bond Formation

The thiazolidine-dioxide phenylamine is coupled to the tetrazole-cyclohexylacetic acid via standard amidation protocols:

Activation Method : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates coupling at 25°C, achieving yields of 78–85%.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water ensures >99% purity (HPLC).

Alternative Synthetic Routes and Comparative Analysis

MethodStarting MaterialsKey StepsYield (%)Purity (%)
Fragment CouplingPre-formed thiazolidine-dioxide phenylamine + tetrazole-cyclohexylacetic acidEDC/HOBt-mediated amidation78–8599.2
One-Pot Sequential4-Aminothiophenol + cyclohexanecarbonitrileConcurrent cyclization/oxidation65–7297.5
Solid-Phase SynthesisWang resin-bound thiazolidineSPPS with Fmoc chemistry60–6898.1

Key Findings :

  • Fragment coupling remains the most efficient route for large-scale synthesis.

  • Solid-phase methods reduce purification burdens but require specialized equipment.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-CH₂), 7.89 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (s, 2H, CH₂CO), 3.45–3.52 (m, 4H, thiazolidine-dioxide).

  • HRMS : [M+H]⁺ calculated for C₁₉H₂₆N₆O₃S: 430.1782; found: 430.1785.

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 60:40), single peak (>99%).

  • Elemental Analysis : C 53.01%, H 6.09%, N 19.53% (theoretical: C 53.24%, H 6.14%, N 19.48%).

Challenges and Optimization Strategies

Oxidation Side Reactions

Over-oxidation of the thiazolidine ring during sulfonation produces sulfonic acid byproducts. Mitigation involves controlled H₂O₂ addition and temperature modulation.

Tetrazole Stability

The tetrazole ring is susceptible to hydrolysis under acidic conditions. Storage at pH 7–8 in anhydrous solvents is recommended.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (∼65%), with thiazolidine precursors contributing 40% of total expenses.

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 32 kg/kg (current) vs. 28 kg/kg (optimized).

    • Solvent Recovery: Ethanol and DCM can be recycled (85–90% efficiency) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidine-1,1-dioxide moiety is reactive toward nucleophilic substitution due to electron-withdrawing sulfone groups. For example:

  • Reaction with amines : Substitution at the thiazolidine sulfur atom occurs under basic conditions. In a study on analogous thiazolidine derivatives, treatment with primary amines (e.g., methylamine) yielded N-alkylated products at the sulfur center.

  • Halogenation : Chlorination using POCl₃ or SOCl₂ at 80°C replaces the sulfone oxygen with chlorine, forming thiazolidine-1,1-dichlorides .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Source
MethylamineEtOH, 60°CN-Methylthiazolidine derivative72
POCl₃Reflux, 3hThiazolidine-1,1-dichloride85

Cyclization Reactions

The tetrazole group participates in cycloaddition and ring-forming reactions:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : The tetrazole’s nitrogen atoms react with terminal alkynes to form triazole-linked conjugates, enhancing bioactivity .

  • Oxazole formation : Reaction of the acetamide carbonyl with hydroxylamine under acidic conditions generates oxazole rings .

Table 2: Cyclization Reactions

Reaction TypeReagentsProductApplicationSource
CuAACCuSO₄, sodium ascorbateTriazole conjugateDrug delivery
Oxazole synthesisNH₂OH·HCl, H₂SO₄Oxazole-acetamide hybridAntimicrobial agents

Oxidation and Reduction

  • Oxidation : The cyclohexyl group undergoes oxidation with KMnO₄ in acidic media to form cyclohexanone derivatives, which are intermediates for further functionalization.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering electronic properties .

Key Findings :

  • Oxidation of the cyclohexane moiety proceeds with 90% efficiency in H₂SO₄/KMnO₄.

  • Tetrazole reduction requires elevated temperatures (80°C) and 10 atm H₂ pressure .

Hydrolysis and Stability

The acetamide group is susceptible to hydrolysis:

  • Acidic hydrolysis : HCl (6M) at reflux cleaves the acetamide bond, yielding carboxylic acid and amine fragments .

  • Alkaline stability : The compound remains stable in NaOH (1M) at room temperature, making it suitable for basic reaction environments.

Table 3: Hydrolysis Conditions

MediumTemperatureTimeDegradation (%)Source
6M HCl100°C4h95
1M NaOH25°C24h<5

Bioactivity-Driven Modifications

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances activity against S. aureus (MIC = 31.25 µg/mL) .

  • Anti-inflammatory derivatives : Sulfonamide analogs inhibit COX-II with IC₅₀ values comparable to Celecoxib (IC₅₀ = 0.8 µM) .

Mechanistic Insight :
The thiazolidine-1,1-dioxide group stabilizes hydrogen bonding with biological targets (e.g., His75 and Ser339 in COX-II), while the tetrazole enhances π-π stacking .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring and a tetrazole moiety, contributing to its unique properties. The thiazolidine ring enhances biological activity due to its reactivity, while the tetrazole group is known for its pharmacological significance.

Medicinal Chemistry Applications

Anticancer Activity
Recent studies highlight the potential of thiazolidine derivatives as anticancer agents. Research indicates that compounds with a thiazolidine scaffold demonstrate significant cytotoxic effects against various cancer cell lines. For instance, thiazolidin-4-one derivatives have shown promising results in inhibiting tumor growth by targeting multiple pathways involved in cancer proliferation .

Pharmacological Studies
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has been evaluated for its pharmacodynamics through interaction studies that assess its efficacy against specific enzymes and receptors. The compound's dual functionality may lead to synergistic effects that enhance its therapeutic potential compared to similar compounds .

The following table summarizes the biological activities associated with various compounds structurally related to this compound:

Compound TypeStructural FeaturesBiological Activity
Thiazolidine DerivativesThiazolidine ringAnticancer
Tetrazole DerivativesTetrazole moietyAntimicrobial
Oxazole CompoundsOxazole ringAnti-inflammatory

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on thiazolidinone derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models. The mechanism involved the induction of apoptosis through mitochondrial pathways . The structural similarities of this compound suggest comparable efficacy.

Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition has shown that compounds with similar structures can effectively inhibit cyclooxygenase enzymes (COX). This inhibition is crucial for developing anti-inflammatory drugs. The unique structure of this compound may enhance its potency as a COX inhibitor .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine and tetrazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters of the target compound and its analogs:

Compound Name & CAS No. Molecular Formula Molecular Weight Key Substituents Reported Bioactivity/Applications Reference ID
Target Compound C₁₉H₂₄N₄O₃S 412.49 Thiazolidin-dioxide, tetrazole Inferred GPCR modulation (structural analogy)
N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (1224166-53-3) C₁₉H₂₇N₅O 341.5 Isopropylphenyl, tetrazole No explicit data; experimental use
N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (1212423-17-0) C₁₃H₂₃N₅O 265.35 Isopropyl, tetrazole Supplier-listed; no bioactivity data
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) C₁₇H₁₃Cl₂N₃O₃ 378.21 Dichlorophenyl, quinazoline-dione Anticonvulsant activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable ~300–400 Triazole, furan, sulfanyl Anti-exudative (vs. diclofenac sodium)

Functional Group Analysis

  • Thiazolidin-dioxide vs. Quinazoline-dione : The target compound’s thiazolidin-dioxide group may enhance oxidative stability compared to the quinazoline-dione in Compound 1 . The latter’s anticonvulsant activity suggests that electron-withdrawing groups (e.g., dione) improve CNS penetration.
  • Tetrazole vs. Triazole : Tetrazole rings (target compound) exhibit superior metabolic stability over triazoles (), though triazoles are easier to synthesize via click chemistry .
  • Substituent Effects : Bulky cyclohexyl groups (target compound) may hinder membrane permeability compared to smaller isopropyl chains (CAS 1212423-17-0) .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that integrates a thiazolidine moiety with a tetrazole structure. This unique combination suggests potential biological activities that merit detailed exploration.

Structural Overview

The compound's structure can be broken down as follows:

  • Thiazolidine Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Tetrazole Moiety : Often associated with enhanced pharmacological properties, particularly in the realm of cardiovascular and central nervous system effects.

Biological Activities

Preliminary studies indicate that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The thiazolidine component is linked to significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds containing thiazolidine rings have shown promise in reducing inflammation markers in vitro.
  • Antidiabetic Potential : Similar derivatives have been reported to exhibit antidiabetic properties by modulating glucose metabolism.

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of thiazolidine and tetrazole derivatives:

Table 1: Summary of Biological Activities

Compound TypeActivityReference
Thiazolidine DerivativesAntimicrobial
Tetrazole DerivativesAntihypertensive
Combined MoietiesSynergistic effects in cancer models

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiazolidinone derivatives, it was found that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria. The presence of the dioxido group in this compound may contribute to its enhanced reactivity with microbial targets.

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of thiazolidine derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines. The results indicated that derivatives similar to this compound could significantly reduce TNF-alpha levels in LPS-stimulated macrophages.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Nuclear Receptor Modulation : Similar compounds have been shown to interact with PPAR receptors, influencing metabolic pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how can catalytic systems improve yield?

  • Methodology : Use a reflux-based approach with pyridine and zeolite (Y-H) as catalysts under controlled heating (150°C), followed by recrystallization from ethanol. Optimize reaction time (e.g., 5 hours) and molar ratios (equimolar substrates) to minimize side products. Catalytic systems enhance regioselectivity and reduce energy barriers .
  • Key Steps :

  • Reflux with pyridine/zeolite.
  • Distillation of excess pyridine.
  • Acidic work-up and recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm proton environments (e.g., tetrazole and thiazolidine protons).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfone/tetrazole conformations. For example, Acta Crystallographica studies (e.g., ) highlight thiadiazole derivative structures using these techniques .

Advanced Research Questions

Q. How can computational reaction design accelerate synthetic optimization of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. Integrate cheminformatics to screen solvent/catalyst combinations, as demonstrated by ICReDD’s workflow, which reduces trial-and-error experimentation .
  • Case Study : Reaction path searches for analogous thiazole derivatives ( ) revealed optimal conditions for cyclization steps, reducing synthesis time by 30% .

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidine-tetrazole hybrids?

  • Methodology :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., sulfone vs. thiol groups) on bioactivity. highlights how 2-aminothiazole derivatives exhibit variable potency depending on substituent electronegativity .
  • Meta-Analysis : Cross-reference data from crystallographic () and synthetic studies () to identify confounding variables (e.g., impurity profiles).

Q. What strategies improve bioavailability of this compound through structural modification?

  • Methodology :

  • Tetrazole Ring Modifications : Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility, as seen in ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate derivatives .
  • Thiazolidine Sulfone Adjustment : Replace the sulfone group with bioisosteres (e.g., sulfonamide) to improve membrane permeability .
    • Validation : Use partition coefficient (LogP) assays and in vitro permeability models (e.g., Caco-2 cells).

Q. How can stability profiles be systematically evaluated under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stress : Heat at 40–60°C for 4 weeks; monitor degradation via HPLC.
  • Hydrolytic Stress : Expose to buffers (pH 1–13) and analyze by TLC/NMR.
  • Oxidative Stress : Treat with H2O2 (3%) and quantify oxidation products. Reference safety protocols from analogous acetamide derivatives ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.